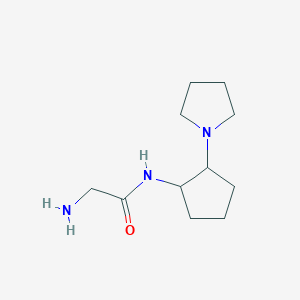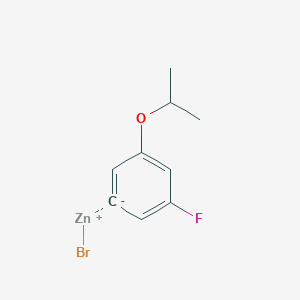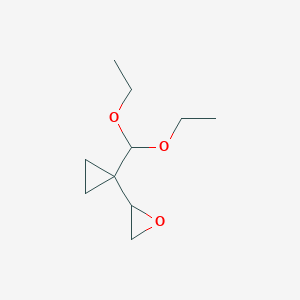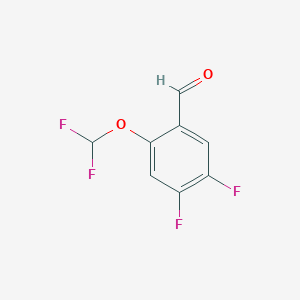
2-(Difluoromethoxy)-4,5-difluorobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethoxy)-4,5-difluorobenzaldehyde is an organofluorine compound characterized by the presence of difluoromethoxy and difluorobenzaldehyde functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-4,5-difluorobenzaldehyde typically involves the introduction of difluoromethoxy and difluorobenzaldehyde groups onto a benzene ring. One common method involves the reaction of a suitable benzaldehyde derivative with difluoromethylating agents under controlled conditions. For instance, difluoromethylation can be achieved using reagents such as trimethylsilyl difluoromethyl ether (TMSCF2H) in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using advanced catalytic systems. These processes are designed to optimize yield and purity while minimizing environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-4,5-difluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The difluoromethoxy and difluorobenzaldehyde groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 2-(Difluoromethoxy)-4,5-difluorobenzoic acid.
Reduction: Formation of 2-(Difluoromethoxy)-4,5-difluorobenzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives.
Scientific Research Applications
2-(Difluoromethoxy)-4,5-difluorobenzaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and fluorinated heterocycles.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-4,5-difluorobenzaldehyde involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-(Difluoromethoxy)benzylamine: Used as a pharmaceutical intermediate and in chemical research.
Difluoromethoxylated ketones: Utilized in the synthesis of fluorinated heterocycles.
Polyfluoroalkoxy-substituted bromobenzenes: Employed in the synthesis of arylated heteroarenes.
Uniqueness
2-(Difluoromethoxy)-4,5-difluorobenzaldehyde is unique due to its combination of difluoromethoxy and difluorobenzaldehyde groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H4F4O2 |
|---|---|
Molecular Weight |
208.11 g/mol |
IUPAC Name |
2-(difluoromethoxy)-4,5-difluorobenzaldehyde |
InChI |
InChI=1S/C8H4F4O2/c9-5-1-4(3-13)7(2-6(5)10)14-8(11)12/h1-3,8H |
InChI Key |
VDYRGHJYZFKQFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)OC(F)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


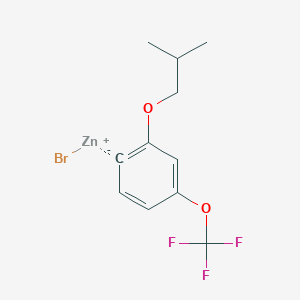
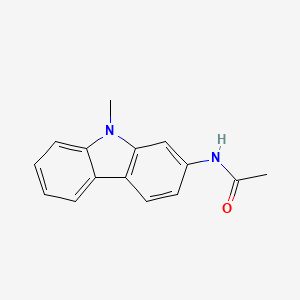
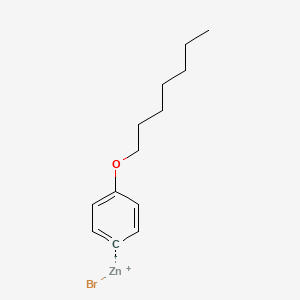


![5-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-1,2,4-triazin-3-ol](/img/structure/B14872120.png)
![1-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]-3-phenylurea](/img/structure/B14872125.png)
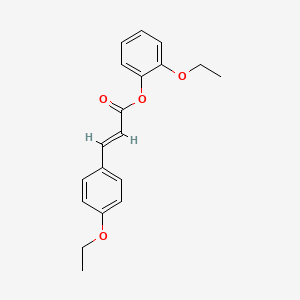
![2-((9-methoxy-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)oxy)acetic acid](/img/structure/B14872130.png)
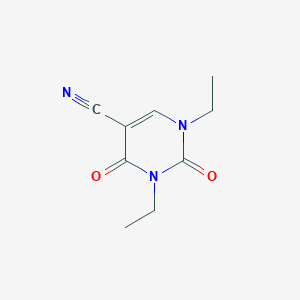
![1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one](/img/structure/B14872139.png)
